molecular formula C16H22F2N6O2 B10934682 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10934682
M. Wt: 368.38 g/mol
InChI Key: PYMWZJBRKBMBQB-UHFFFAOYSA-N
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Description

4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring difluoromethyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another method includes the use of trifluoroacetic acid to predominantly form the desired pyrazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for difluoromethylation, and various metal-based catalysts for oxidation and reduction reactions . Reaction conditions often involve controlled temperatures and the use of solvents like acetic acid or trifluoroacetic acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can yield difluoromethylated pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .

Mechanism of Action

The mechanism of action of 4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, the difluoromethyl pyrazole moiety is known to exhibit inhibitory activity against certain enzymes, such as succinate dehydrogenase . This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-1-ETHYL-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H22F2N6O2

Molecular Weight

368.38 g/mol

IUPAC Name

1-(difluoromethyl)-N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22F2N6O2/c1-5-23-8-12(13(22-23)15(26)19-7-9(2)3)20-14(25)11-6-10(4)24(21-11)16(17)18/h6,8-9,16H,5,7H2,1-4H3,(H,19,26)(H,20,25)

InChI Key

PYMWZJBRKBMBQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=NN(C(=C2)C)C(F)F

Origin of Product

United States

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